Ethyl 4-((3-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
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Description
Ethyl 4-((3-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28FN3O5 and its molecular weight is 469.513. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Biological Activity
Complex molecules that contain elements like piperazine or furan derivatives are often investigated for their biological activities. For example, molecules containing piperazine and furan rings have been synthesized and evaluated for antimicrobial and antituberculosis activities. These compounds are designed to target specific bacterial strains or mechanisms, such as the Mycobacterium tuberculosis GyrB ATPase, indicating their potential in developing new antimicrobial agents (Jeankumar et al., 2013).
Serotonin Receptor Antagonism
Compounds with structural similarities to the one have been evaluated for their potential as serotonin receptor antagonists. These studies are crucial for understanding the role of serotonin in various neurological and psychiatric disorders, potentially leading to new therapeutic agents. For instance, research on molecules that act as 5-HT2 antagonists explores their application in treating conditions like depression and anxiety, highlighting the relevance of complex molecular designs in neuropharmacology (Watanabe et al., 1993).
Material Science and Photoluminescence
The study of complex organic molecules also extends to material science, where their unique structures can lead to novel properties. For example, coordination polymers with specific ligands can exhibit interesting photoluminescent properties, which have applications in sensors, light-emitting devices, and other technologies (Yu et al., 2006).
Properties
IUPAC Name |
ethyl 4-[(3-fluorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O5/c1-3-33-25(32)28-11-9-27(10-12-28)23(18-6-4-7-19(26)15-18)22-21(30)14-17(2)29(24(22)31)16-20-8-5-13-34-20/h4-8,13-15,23,30H,3,9-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKZATKEGOWETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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